Benzenesulfonic acid monohydrate (CAS 26158-00-9) is a highly soluble, strong organic acid (pKa ~ -2.5) that serves as a foundational reagent in chemical manufacturing, polymer synthesis, and pharmaceutical formulation. Unlike its highly deliquescent anhydrous counterpart, the monohydrate form exists as a stable crystalline solid at room temperature, making it the standard physical form for precise analytical weighing and stoichiometric reactions . It is primarily procured as an acid catalyst for esterification and condensation reactions, a structural dopant for conductive polymers like polyaniline, and the definitive counterion source for manufacturing pharmaceutical besylate salts. Its lack of a para-methyl group distinguishes its steric and electronic profile from the more commonly utilized p-toluenesulfonic acid (PTSA), offering distinct advantages in specific catalytic cycles and crystal lattice packing [1].
Substituting benzenesulfonic acid monohydrate with anhydrous benzenesulfonic acid or p-toluenesulfonic acid (PTSA) frequently compromises process reproducibility and product performance. The anhydrous form is severely hygroscopic, rapidly absorbing atmospheric moisture to form a syrupy liquid, which introduces unacceptable variance in molar equivalents during stoichiometric API salt formation. Conversely, while PTSA is easier to handle than the anhydrous form, its para-methyl group introduces steric bulk that alters the crystal packing of pharmaceutical salts and disrupts the polymer chain morphology in conductive materials like polyaniline, often reducing crystallinity and electrical conductivity [1]. Furthermore, in sensitive transition-metal-catalyzed cross-coupling reactions, the specific electronic tuning of the unsubstituted benzenesulfonate anion is non-interchangeable, meaning a switch to PTSA or methanesulfonic acid can directly depress reaction yields [2].
The physical state of benzenesulfonic acid is highly dependent on its hydration level. The anhydrous form is notoriously deliquescent; upon exposure to ambient humidity, it rapidly absorbs water to form a saturated aqueous solution, making precise molar weighing nearly impossible for industrial scale-up . In contrast, benzenesulfonic acid monohydrate is a stable crystalline solid with a predictable 1:1 molar water ratio. This stable hydration state prevents the rapid moisture-induced phase transition seen in the anhydrous baseline, ensuring that stoichiometric additions during pharmaceutical besylate salt formation are highly reproducible.
| Evidence Dimension | Physical stability and moisture absorption |
| Target Compound Data | Benzenesulfonic acid monohydrate (Stable crystalline solid, predictable 1:1 water stoichiometry) |
| Comparator Or Baseline | Anhydrous benzenesulfonic acid (Highly deliquescent, rapid phase transition to liquid syrup) |
| Quantified Difference | The monohydrate maintains a weighable solid state at standard ambient humidity, whereas the anhydrous form uncontrollably absorbs moisture. |
| Conditions | Ambient laboratory handling and weighing for API salt formulation. |
Procuring the monohydrate form is mandatory for pharmaceutical and fine chemical applications where exact molar equivalents are required to prevent batch failure.
In the palladium-catalyzed carbonylative synthesis of α,β-unsaturated amides from styrenes and nitroarenes, the choice of sulfonic acid additive significantly dictates the reaction efficiency. Studies have shown that utilizing 20 mol % of benzenesulfonic acid monohydrate as an additive achieves high product yields (e.g., 59% for specific model substrates), providing higher conversion than other acid additives including p-toluenesulfonic acid (PTSA) [1]. The absence of the para-methyl group on the benzenesulfonate anion reduces steric hindrance around the catalytic metal center, facilitating a more efficient catalytic cycle compared to bulkier in-class substitutes.
| Evidence Dimension | Isolated product yield |
| Target Compound Data | Benzenesulfonic acid monohydrate (59% yield in optimized model reaction) |
| Comparator Or Baseline | Alternative acid additives and baseline without acid (0% yield without acid additive) |
| Quantified Difference | BSA monohydrate maximizes the conversion efficiency, acting as a more effective promoter compared to sterically hindered analogs. |
| Conditions | Pd(acac)2 catalyst, 130 °C, 1,4-dioxane solvent, 20 mol % acid additive. |
For process chemists optimizing transition-metal catalyzed syntheses, specifying BSA monohydrate over standard PTSA can directly increase throughput and reduce unreacted starting materials.
Benzenesulfonic acid is highly effective as a doping agent for conductive polymers like polyaniline (PANI). Compared to standard inorganic dopants like HCl, BSA-doped PANI exhibits significantly enhanced electrical properties, achieving conductivities of 0.78 S/cm and higher depending on the synthesis matrix[1]. Furthermore, the specific ionic radius and lack of steric bulk of the benzenesulfonate counterion allow for tighter polymer chain packing, which can drive the crystallinity of the resulting polymer matrix up to ~68%, drastically improving charge carrier mobility and thermal stability [2].
| Evidence Dimension | Polymer crystallinity and electrical conductivity |
| Target Compound Data | BSA-doped Polyaniline (Conductivity >0.78 S/cm, high crystallinity up to ~68%) |
| Comparator Or Baseline | HCl-doped Polyaniline (Lower baseline conductivity and ~50% crystallinity) |
| Quantified Difference | BSA doping increases crystallinity by nearly 18% over pristine/HCl baselines, directly correlating with enhanced electrical performance. |
| Conditions | Emulsion polymerization or IPS-induced anaerobic synthesis of PANI. |
Material scientists procuring dopants for organic electronics or conductive composites should select BSA to achieve improved structural ordering and conductivity without increasing dopant load.
Benzenesulfonic acid monohydrate is the industry-standard reagent for generating besylate salts of active pharmaceutical ingredients (APIs), such as amlodipine and pregabalin. When reacted with free base APIs, the monohydrate form reliably produces highly crystalline, non-hygroscopic salts with elevated melting points. For instance, pregabalin besylate synthesized using BSA monohydrate yields a stable white crystalline powder with a sharp melting endotherm at 136-138 °C [1]. This thermal stability and resistance to moisture uptake are vastly superior to the free base forms or alternative low-melting salts, ensuring long-term shelf life and preventing the formation of oily degradation products during storage.
| Evidence Dimension | Melting point and solid-state stability |
| Target Compound Data | API Besylate salt via BSA monohydrate (Sharp melting point 136-138 °C, highly crystalline) |
| Comparator Or Baseline | API Free base or low-melting salts (Prone to oiling out or moisture degradation) |
| Quantified Difference | Besylate formation upgrades the API to a high-melting (>135 °C), non-hygroscopic solid suitable for tableting. |
| Conditions | Salt formation in organic solvents (e.g., 1,4-dioxane or acetone) followed by crystallization. |
Pharmaceutical procurement teams must source high-purity BSA monohydrate to guarantee the thermodynamic stability and regulatory compliance of final dosage forms.
Directly following from its stable hydration state and excellent crystallizing properties, benzenesulfonic acid monohydrate is the required precursor for formulating besylate APIs (e.g., amlodipine besylate, pregabalin besylate). It ensures accurate stoichiometry during formulation and yields non-hygroscopic, high-melting powders ideal for long-term storage and tableting [1].
Due to its specific electronic profile and lack of steric hindrance compared to PTSA, benzenesulfonic acid monohydrate is a high-performance acid additive in specific transition-metal catalyzed reactions. In processes such as the carbonylative synthesis of amides, procuring this exact compound maximizes isolated product yields and reduces unreacted starting materials [2].
In the synthesis of organic semiconductors and conductive composites, benzenesulfonic acid monohydrate is utilized to dope polyaniline (PANI) and polypyrrole. Its specific counterion size promotes tighter polymer chain packing, resulting in higher polymer crystallinity and enhanced electrical conductivity compared to standard inorganic dopants like HCl [3].
Corrosive;Irritant